REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][N:16]=1)[CH3:14].[F:21][C:22]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:23]=1[C:29](=[O:36])[CH2:30][N:31]1[CH:35]=[N:34][CH:33]=[N:32]1>CCCCCC.O1CCCC1.O.C(O)(=O)C>[F:21][C:22]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:23]=1[C:29]([OH:36])([CH:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][N:16]=1)[CH3:14])[CH2:30][N:31]1[CH:35]=[N:34][CH:33]=[N:32]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=NC=C1
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at -70° for 0.17 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 0.17 hour at 0°
|
Duration
|
0.17 h
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to -70°
|
Type
|
STIRRING
|
Details
|
the solution was stirred at -70° for 0.75 hour
|
Duration
|
0.75 h
|
Type
|
STIRRING
|
Details
|
The solution was stirred at -70° for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Initial elution with ethyl acetate/hexane (3:2)
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
recovered ketone starting material
|
Type
|
WASH
|
Details
|
Further elution with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
after combination and evaporation of appropriate fractions
|
Reaction Time |
0.17 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(C(C)C1=NC=NC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][N:16]=1)[CH3:14].[F:21][C:22]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:23]=1[C:29](=[O:36])[CH2:30][N:31]1[CH:35]=[N:34][CH:33]=[N:32]1>CCCCCC.O1CCCC1.O.C(O)(=O)C>[F:21][C:22]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:23]=1[C:29]([OH:36])([CH:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][N:16]=1)[CH3:14])[CH2:30][N:31]1[CH:35]=[N:34][CH:33]=[N:32]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=NC=C1
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at -70° for 0.17 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 0.17 hour at 0°
|
Duration
|
0.17 h
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to -70°
|
Type
|
STIRRING
|
Details
|
the solution was stirred at -70° for 0.75 hour
|
Duration
|
0.75 h
|
Type
|
STIRRING
|
Details
|
The solution was stirred at -70° for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Initial elution with ethyl acetate/hexane (3:2)
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
recovered ketone starting material
|
Type
|
WASH
|
Details
|
Further elution with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
after combination and evaporation of appropriate fractions
|
Reaction Time |
0.17 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(C(C)C1=NC=NC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |